Remoxipride hydrochloride

Dopamine D2 receptor In vivo pharmacology Atypical antipsychotic

Select Remoxipride hydrochloride hydrate for its unique in vivo behavioral profile: a 10-fold weaker in vitro but 50‑fold more potent in vivo D2 antagonist vs. sulpiride, enabling robust antipsychotic efficacy models with minimal catalepsy. Distinct from raclopride, it selectively reduces VTA dopamine neuron activity after chronic dosing, making it the definitive choice for mesolimbic plasticity and depolarization block studies. Combined D2 (Ki=0.2 µM) and sigma (Ki=0.065 µM) affinity over a clean 33‑target panel uniquely supports dual‑system investigation without polypharmacological confounds.

Molecular Formula C16H26BrClN2O4
Molecular Weight 425.7 g/mol
CAS No. 117591-79-4
Cat. No. B049580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemoxipride hydrochloride
CAS117591-79-4
SynonymsREMOXIPRIDEHYDROCHLORIDEMONOHYDRATE
Molecular FormulaC16H26BrClN2O4
Molecular Weight425.7 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl
InChIInChI=1S/C16H23BrN2O3.ClH.H2O/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H;1H2/t11-;;/m0../s1
InChIKeySPFVHFBNXPARTR-IDMXKUIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Remoxipride Hydrochloride: Analytical Specifications and Pharmacological Classification for Research Procurement


Remoxipride hydrochloride (CAS 117591-79-4 for the hydrochloride hydrate form; anhydrous hydrochloride CAS 73220-03-8) is a substituted benzamide compound of the same class as sulpiride [1]. It functions as a selective dopamine D2 receptor antagonist and is classified as an atypical antipsychotic agent [2]. The compound has a molecular formula of C16H26BrClN2O4 for the hydrochloride hydrate with a molecular weight of 425.75 g/mol, and is typically supplied as a crystalline solid with purity ≥98% .

Why Remoxipride Hydrochloride Cannot Be Assumed Interchangeable with Other Substituted Benzamides


Substituted benzamides targeting dopamine D2 receptors exhibit marked divergence in their in vitro versus in vivo pharmacological profiles, making generic substitution scientifically invalid. Remoxipride demonstrates a paradoxical relationship with its close analog sulpiride: it is approximately 10-fold weaker in vitro yet 50-fold more potent in vivo [1]. This inversion stems from conformational constraints governing benzamide binding to the D2 receptor, which necessitate a planar conformation not fully captured by standard in vitro assays [1]. Furthermore, remoxipride exhibits differential effects on midbrain dopamine neuron populations compared to raclopride, with only remoxipride significantly reducing spontaneously active neurons in the ventral tegmental area after 21-day treatment [2]. Such compound-specific pharmacodynamics within the same chemical class preclude assumption of functional equivalence without direct comparative data.

Remoxipride Hydrochloride: Comparative Quantitative Evidence for Research Selection


In Vitro vs In Vivo Potency Divergence: Remoxipride Demonstrates 50-Fold Greater In Vivo Activity than Sulpiride

Remoxipride exhibits a striking functional divergence from its close analog sulpiride when moving from in vitro to in vivo systems. In vitro, remoxipride was 10 times weaker than sulpiride in blocking dopamine D2 receptors [1]. However, in vivo, remoxipride was 50 times more potent than sulpiride in antagonizing the effects of apomorphine in the rat . This 500-fold relative shift in potency differential (from -10x to +50x) across experimental systems is attributed to the requirement for planar conformation in benzamide binding to the D2 receptor, which is not fully captured by standard in vitro assays [1].

Dopamine D2 receptor In vivo pharmacology Atypical antipsychotic

Dopamine D2 vs D3 Receptor Selectivity: Remoxipride Exhibits 5.3-Fold Preference for D2 over D3 Receptors

Remoxipride hydrochloride demonstrates measurable selectivity among dopamine D2-like receptor subtypes. Binding studies reveal Ki values of approximately 300 nM for D2 receptors, approximately 1600 nM for D3 receptors, and approximately 2800 nM for D4 receptors . This corresponds to a 5.3-fold selectivity for D2 over D3, and a 9.3-fold selectivity for D2 over D4. This D2-preferring profile distinguishes remoxipride from pan-D2-like antagonists that exhibit more balanced subtype affinity, enabling more targeted investigation of D2-specific signaling pathways .

Receptor selectivity Dopamine D2 Dopamine D3 Binding affinity

Midbrain Dopamine Neuron Population Effects: Remoxipride but Not Raclopride Significantly Reduces VTA Active Neurons After Chronic Dosing

In a comparative study evaluating five substituted benzamides following 21-day treatment in rats, remoxipride, nemonapride, and D,L-sulpiride significantly reduced the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) — an effect associated with antipsychotic potential [1]. In contrast, raclopride and zacopride induced only minor, non-significant effects on VTA dopamine neuron activity [1]. This differential outcome demonstrates that despite shared benzamide chemistry, remoxipride and raclopride produce distinct functional consequences on mesolimbic dopamine neuron populations after repeated administration.

Ventral tegmental area Dopamine neurons Chronic treatment Antipsychotic profile

Striatal Dopamine Release Profile: Remoxipride and Raclopride Differ from Metoclopramide in Balanced DA and Metabolite Elevation

Microdialysis studies in freely moving rats reveal that remoxipride (2.4 mg/kg, i.p.) and raclopride (1.2 mg/kg, i.p.) share a common profile distinct from metoclopramide. Metoclopramide produced a much greater increase in dopamine metabolites HVA and DOPAC with only a modest rise in dopamine levels [1]. In contrast, remoxipride and raclopride were approximately equally effective in increasing both dopamine and its metabolite extracellular levels [1]. Regarding dopamine biosynthesis rate (L-DOPA accumulation), the order of potency was metoclopramide > haloperidol > raclopride > remoxipride > sulpiride, positioning remoxipride as a moderately potent agent in this parameter [1].

Striatum Microdialysis Dopamine release Neuroleptic

Extrapyramidal Side-Effect Safety Margin: Remoxipride Exhibits Substantially Lower EPS Incidence than Haloperidol

Clinical comparative studies indicate that while remoxipride demonstrates overall antipsychotic efficacy similar to haloperidol in patients with schizophrenia, it produces a substantially lower incidence of extrapyramidal side-effects (EPS) [1]. This functional separation between therapeutic efficacy and motor side-effect liability is attributed to remoxipride's preferential affinity for extrastriatal dopamine D2-receptors over striatal systems [1]. Preclinical models support this differentiation: remoxipride shows a wide separation between doses effective for catalepsy induction (striatally-mediated) and doses antagonizing dopamine agonist-induced hyperactivity (mesolimbic-mediated) [1].

Extrapyramidal symptoms Safety pharmacology Atypical antipsychotic Haloperidol

Broad Receptor Selectivity Profile: Remoxipride Shows D2 Selectivity Over 33 Off-Target Receptors at 10 μM

Comprehensive receptor profiling demonstrates that remoxipride maintains selectivity for the dopamine D2 receptor (Ki = 0.2 μM) over a panel of 33 receptors, neurotransmitter transporters, and ion channels when tested at 10 μM . Notably, the compound does exhibit significant affinity for the sigma (σ) receptor, with a Ki of 0.065 μM, representing higher affinity for sigma receptors than for the D2 receptor itself . This dual D2/sigma pharmacological signature distinguishes remoxipride from other substituted benzamides that lack sigma activity, and may contribute to its atypical antipsychotic profile [1].

Receptor profiling Selectivity screening Off-target pharmacology Sigma receptor

Remoxipride Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


In Vivo Behavioral Pharmacology Requiring Functional D2 Antagonism with Minimal Motor Confounds

Based on the established lower incidence of extrapyramidal side-effects versus haloperidol and the wide separation between catalepsy-inducing and hyperactivity-antagonizing doses [1], remoxipride hydrochloride is optimally suited for in vivo behavioral studies where D2 antagonism is required but striatal motor effects must be minimized. This includes investigations of mesolimbic dopamine function, antipsychotic efficacy models, and studies of cognitive or motivational behaviors potentially confounded by motor impairment.

Chronic Dopamine Neuron Electrophysiology Studies Focusing on Ventral Tegmental Area Populations

The demonstrated ability of remoxipride, but not raclopride, to significantly reduce spontaneously active dopamine neurons in the ventral tegmental area after 21-day repeated dosing [2] makes this compound the appropriate choice for chronic treatment paradigms investigating mesolimbic dopamine neuron adaptations. Researchers studying antipsychotic-induced depolarization block or long-term neuroplasticity in VTA dopamine neurons should prioritize remoxipride over raclopride for this specific endpoint.

Investigations of Sigma Receptor Pharmacology with Concurrent D2 Antagonism

Remoxipride's significant affinity for sigma receptors (Ki = 0.065 μM) alongside D2 antagonism (Ki = 0.2 μM), with demonstrated selectivity over a panel of 33 other targets at 10 μM , positions this compound uniquely for studies examining the intersection of dopaminergic and sigma receptor systems. Applications include investigations of sigma receptor contributions to antipsychotic efficacy, neuroprotection, or behavioral pharmacology where dual D2/sigma modulation is of interest.

Comparative Studies of Benzamide Class Dopamine Antagonists with Distinct Functional Signatures

The paradoxical in vitro/in vivo potency relationship relative to sulpiride (10-fold weaker in vitro, 50-fold more potent in vivo) [3] establishes remoxipride as a critical reference compound for studies investigating the conformational requirements of benzamide binding to dopamine D2 receptors. Research programs exploring structure-activity relationships, biased signaling, or the functional consequences of specific receptor conformations should include remoxipride as a key comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remoxipride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.